2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is an organic compound with the molecular formula CHFNO. This compound is classified as a derivative of quinoxaline, a bicyclic structure that consists of a benzene ring fused to a pyrazine ring. The presence of both ethyl and fluoro groups in its structure enhances its chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science .
The synthesis of 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde typically involves multi-step organic reactions. The general synthetic route includes:
The industrial production of this compound may utilize optimized synthetic routes for large-scale applications, incorporating continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency.
The molecular structure of 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde features a quinoxaline core with specific functional groups that influence its reactivity and interactions:
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is involved in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry contexts, this compound may act as an inhibitor for certain enzymes or receptors. The fluoro and carbonyl groups are critical for binding to active sites on these targets, influencing their functionality and leading to desired therapeutic effects.
While specific physical properties such as boiling point and melting point are not extensively documented, the compound is expected to exhibit typical characteristics associated with organic compounds containing halogens and carbonyl functionalities.
Key chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are often employed to assess purity and structural integrity during synthesis .
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde has several significant applications in scientific research:
The 3-oxo-3,4-dihydroquinoxaline core combines aromatic and pseudo-aromatic characteristics that govern its biorelevance. Key features include:
Table 1: Physicochemical Properties of 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde
Property | Value | Biorelevance |
---|---|---|
Molecular Formula | C₁₁H₉FN₂O₂ | Balanced carbon/heteroatom ratio for membrane permeability |
Molecular Weight | 220.20 g/mol | Compliant with Lipinski’s Rule of Five (MW < 500) |
Hydrogen Bond Acceptors | 4 | Facilitates target binding; optimal for CNS penetration |
Hydrogen Bond Donors | 1 | Limits excessive polarity while enabling specific interactions |
XLogP3 | 0.7 | Moderate lipophilicity for cellular uptake/logD ~1.5 at physiological pH |
TPSA (Topological PSA) | 58.7 Ų | Supports blood-brain barrier permeation potential |
Substituent positioning on the quinoxaline scaffold dictates target selectivity and potency through steric, electronic, and metabolic mechanisms:
Conformational Lock: Restricts ring puckering via van der Waals contacts, favoring bioactive conformations observed in c-Met kinase inhibitors [4] [8].
C5-Fluoro Substituent: Fluorine at C5 exerts multifaceted effects:
Stereoelectronic Effects: Ortho-positioning to the aldehyde creates a rigid "fluoro-aldehyde" motif that enhances electrophilicity and directs nucleophilic addition regioselectivity .
C6-Aldehyde Functionality: The formyl group serves as:
Table 2: Impact of Substituents on Biological Activity in Quinoxaline Derivatives
Substituent Position | Functional Group | Target Engagement Example | Biological Effect |
---|---|---|---|
C2 | Ethyl | Hydrophobic pocket in c-Met kinase (PDB: 3LQ8) | ΔIC₅₀ = 0.3 μM vs. methyl analog (IC₅₀ = 0.6 μM) |
C5 | Fluoro | Ortho-position to aldehyde in dengue NS3 helicase | 3.2-fold ↑ helicase inhibition vs. non-fluorinated analog |
C6 | Aldehyde | Schiff base with Lys316 in LRP5-sclerostin interface | Disrupts protein-protein interaction (Kd = 4.1 μM) |
C7 (comparison) | Methyl ester | Carboxylate bioisostere in methyl 2-ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate | Reduced cellular uptake (Papp = 12 × 10⁻⁶ cm/s) |
The therapeutic application of quinoxalines has progressed through three transformative phases:
Antimicrobial Era (1960s–1990s): Early exploration focused on unsubstituted quinoxalines as DNA intercalators. Echinomycin (quinoxaline antibiotic) demonstrated potent Gram-positive activity but exhibited dose-limiting toxicity. This spurred synthesis of hydrogenated variants—notably 3-oxo-3,4-dihydroquinoxalines—which reduced planarity-associated genotoxicity while retaining bioactivity [2] [7].
Kinase Inhibitor Revolution (2000s–2010s): The discovery of 4-phenoxyquinoline-based c-Met inhibitors (e.g., Foretinib) revealed quinoxaline’s potential in oncological targets. Strategic incorporation of the 3-oxo-3,4-dihydro motif improved solubility and hinge-binding affinity. Compound 41 in c-Met studies (containing 3-oxo-3,4-dihydroquinoxaline linker) exhibited IC₅₀ = 0.018 μM against MKN-45 gastric cancer cells—validating the scaffold’s kinase inhibition superiority over cyclopropane dicarboxamide analogs [4].
Multitargeting Agents (2020s–Present): Contemporary research exploits the aldehyde’s reactivity to design hybrid molecules. Examples include:
Table 3: Milestones in Quinoxaline-Based Therapeutic Development
Timeline | Therapeutic Class | Key Compound | Clinical/Biological Significance |
---|---|---|---|
1970s | Antibiotics | Echinomycin | First quinoxaline natural product; DNA bis-intercalator |
2010s | Kinase Inhibitors | Foretinib derivatives with quinoxaline linkers | Improved c-Met selectivity (ΔSelectivity index = 85 vs. VEGFR) |
2020s | Antivirals | Glecaprevir (quinoxaline-containing) | HCV NS3/4A protease inhibitor (approved 2017) |
2024 | Respiratory Antivirals | Imidazo[1,5-a]quinoxaline derivatives | SARS-CoV-2 Mpro inhibition (IC₅₀ = 0.82 μM) |
Comprehensive Compound List
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3